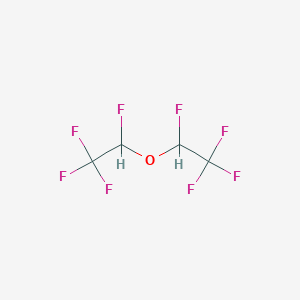

1,1,1,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane

Descripción general

Descripción

1,1,1,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane is a chemical compound with significant interest due to its unique properties and potential applications. Research has focused on its synthesis, molecular structure, reactivity, and physical and chemical characteristics.

Synthesis Analysis

- Synthesis has been explored through various chemical reactions. For instance, the synthesis of related compounds involves complex reactions with specific precursors and conditions (Yang Yuan et al., 1985).

Molecular Structure Analysis

- The molecular structure has been studied using techniques like gas-phase electron diffraction, revealing precise geometrical parameters and bond lengths (G. N. D. Al-Ajdah et al., 1980).

Chemical Reactions and Properties

- Chemical reactions include nucleophilic reactions with 1,2-bifunctional ethanes, leading to various products (H. Kawa et al., 1980).

- Metabolism studies reveal how the compound is processed in biological systems, indicating its reactivity and potential transformations (J. Herbst et al., 1994).

Physical Properties Analysis

- Physical properties like permeability coefficients and phase transitions have been examined, shedding light on its behavior in different conditions (I. Pinnau & L. Toy, 1996).

Chemical Properties Analysis

- Its chemical properties, such as reactivity towards base attack and stability of resultant compounds, are crucial for understanding its applications (J. Burdon et al., 1999).

Aplicaciones Científicas De Investigación

Environmental Fate and Toxicity of Halogenated Compounds

A significant area of research focuses on the occurrence, environmental fate, and toxicity of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food. This research underscores the increasing application of NBFRs and the necessity for more studies on their environmental behavior and health impacts. It highlights large knowledge gaps in the study of certain NBFRs, indicating a need for optimized analytical methods and further research on their emissions and potential leaching into the environment (Zuiderveen, Slootweg, & de Boer, 2020).

Solubility and Phase Behavior in Ionic Liquids

Another research domain explores the solubilities of small hydrocarbons in ionic liquids, providing insights into their applications in gas separations and as solvents. The study of the solubility behavior of hydrocarbons like methane, ethane, and ethylene in specific ionic liquids can guide the development of new materials for industrial separations and chemical processes (Liu et al., 2013).

Toxicology and Health Effects of Halogenated Solvents

Research on the reproductive and developmental toxicity of hydrofluorocarbons used as refrigerants highlights the importance of understanding the health impacts of these chemicals. Studies have been conducted to evaluate the toxicological profiles of various hydrofluorocarbons, including their effects on reproduction and development, demonstrating the critical need for comprehensive risk assessments and strategies to reduce human exposure to these compounds (Ema et al., 2010).

Synthesis and Characterization of Fluorinated Polymers

The synthesis and application of fluorocarbon refrigerants, including the development and industrial manufacturing methods of fluorinated compounds, have been extensively reviewed. This body of work traces the history of fluorocarbon synthesis from its inception to its application in various industries, discussing the evolution of manufacturing methods and regulatory constraints (Sicard & Baker, 2020).

Safety And Hazards

This compound should be handled with care to avoid inhalation, skin contact, or eye contact. Protective gloves and goggles should be worn during handling. The process should be carried out in a well-ventilated area to avoid inhalation of vapors. In case of accidental ingestion or exposure, immediate medical attention is advised .

Direcciones Futuras

Propiedades

IUPAC Name |

1,1,1,2-tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F8O/c5-1(3(7,8)9)13-2(6)4(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFIQARJCSJGEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(OC(C(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60501149 | |

| Record name | 1,1,1,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane | |

CAS RN |

67429-44-1 | |

| Record name | Desfluranerca | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067429441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIS-(1,2,2,2-TETRAFLUOROETHYL)ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GZV6P06EU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid](/img/structure/B48342.png)

![4-[2-[(1-Carboxy-4-hydroxybutyl)amino]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B48345.png)